N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethoxybenzenesulfonamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethoxybenzenesulfonamide is a sulfonamide derivative that features a benzodioxin moiety. Sulfonamides are a class of compounds known for their broad spectrum of biological activities, including antibacterial, antifungal, and enzyme inhibitory properties .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-2-20-13-4-6-14(7-5-13)23(18,19)17-12-3-8-15-16(11-12)22-10-9-21-15/h3-8,11,17H,2,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFAAADEPNISGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethoxybenzenesulfonamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 4-ethoxybenzenesulfonyl chloride in an aqueous alkaline medium. The reaction is often carried out in the presence of a base such as sodium carbonate (Na2CO3) or lithium hydride (LiH) and a polar aprotic solvent like N,N-dimethylformamide (DMF) .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethoxybenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can be substituted with different alkyl or aryl groups using alkyl/aralkyl halides in the presence of a base like LiH.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Substitution: Alkyl/aralkyl halides, LiH, DMF.
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions would yield N-substituted derivatives of the original compound .
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethoxybenzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethoxybenzenesulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it can bind to the active site of enzymes like carbonic anhydrase, blocking their activity. This inhibition can disrupt various biological pathways, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide .
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-acetamidobenzenesulfonamide .
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethoxybenzenesulfonamide is unique due to its specific ethoxy substitution, which can influence its biological activity and chemical reactivity. This substitution may enhance its solubility and interaction with biological targets compared to other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
